molecular formula C20H26N4O3S2 B2450120 N-(4-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941891-77-6

N-(4-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2450120
CAS No.: 941891-77-6
M. Wt: 434.57
InChI Key: ORLIFNBTCJTSIP-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H26N4O3S2 and its molecular weight is 434.57. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S2/c1-13(2)8-9-21-18(26)10-17-11-28-20(24-17)29-12-19(27)23-16-6-4-15(5-7-16)22-14(3)25/h4-7,11,13H,8-10,12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLIFNBTCJTSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an acetamidophenyl moiety and a thiazole ring, linked through a thioacetamide group. Its molecular formula is C13H17N3O3SC_{13}H_{17}N_{3}O_{3}S, and it has a molecular weight of approximately 293.36 g/mol. The structural diversity allows for interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . A study focusing on similar thiazole-based compounds demonstrated significant in vitro potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound exhibited an IC50 value indicating effective inhibition of cell proliferation and induced apoptosis and autophagy in cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 Value (µM)Mechanism
6bMelanoma5.0Apoptosis induction
6bPancreatic7.5Autophagy induction
6bCML6.0Cell cycle arrest

Neuroprotective Effects

Compounds with similar structural motifs have been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) is a common therapeutic strategy for enhancing cholinergic neurotransmission in neurodegenerative disorders. Research indicates that thiazole-containing compounds can effectively inhibit AChE, thus potentially improving cognitive function .

Table 2: AChE Inhibition by Thiazole Compounds

CompoundIC50 Value (µM)Source
Thiazole derivative A2.7In vitro study
Thiazole derivative B3.5In vitro study

Case Studies

  • In Vivo Efficacy : In a xenograft model using A375 melanoma cells, administration of the compound led to a significant reduction in tumor volume compared to control groups. This suggests that the compound not only inhibits cell proliferation in vitro but also exhibits substantial anti-tumor activity in vivo .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in apoptosis pathways. The presence of specific functional groups in the thiazole ring enhances binding affinity, thereby increasing biological activity .

Preparation Methods

Synthesis of 4-Aminophenyl Acetamide

As per, 4-nitrophenylacetamide is reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in ethanol. The nitro group is converted to an amine, yielding 4-aminophenyl acetamide with 90% efficiency.

Coupling with Thioether Intermediate

The amine reacts with 2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide using EDC/HOBt coupling:

Reaction Conditions

  • Amine : 4-Aminophenyl acetamide (1 eq)
  • Carboxylic Acid : 2-((4-(2-(Isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetic acid (1 eq)
  • Coupling Agents : EDC (1.5 eq), HOBt (1.5 eq)
  • Solvent : DMF
  • Temperature : Room temperature, 24 h
  • Yield : 75%

Characterization and Analytical Data

Spectroscopic Analysis

  • FTIR (KBr, cm⁻¹) : 3320 (N–H stretch), 1685 (C=O), 1540 (C–N bend).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.02 (d, 6H, isopentyl CH₃), 2.08 (s, 3H, acetamide CH₃), 3.25 (t, 2H, thiazole–CH₂), 7.45 (d, 2H, aromatic H), 10.12 (s, 1H, NH).

Crystallographic Data

Single-crystal X-ray diffraction (from ethanol) reveals a monoclinic system with space group P2₁/c. The thiazole ring adopts an envelope conformation, and intermolecular N–H⋯O hydrogen bonds stabilize the lattice.

Optimization Challenges and Solutions

  • Regioselectivity in Thiazole Substitution : Using iodine as a cyclizing agent minimizes side products compared to bromine or chlorine.
  • Thioether Stability : Anhydrous conditions prevent oxidation of the thiol group during coupling.
  • Catalyst Selection : Organic amines (e.g., triethylamine) enhance reaction rates without side reactions.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Source
Thiazole formation Hantzsch cyclization with iodine 80 95
Thioether linkage Nucleophilic substitution in THF 85 98
Acetamidophenyl coupling EDC/HOBt mediation 75 97

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?

The synthesis typically involves multi-step protocols:

  • Thiazole ring formation : Reacting 2-aminothiazole derivatives with acetonitrile under anhydrous conditions (e.g., AlCl₃ catalysis) .
  • Acylation : Introducing the acetamide group via nucleophilic substitution or coupling reactions .
  • Thioether linkage : Connecting the thiazole and acetamide moieties using thioglycolic acid derivatives . Example workflow:
StepReaction TypeKey Reagents/ConditionsYield Optimization Tips
1CyclizationAlCl₃, acetonitrile, 80°CControl moisture to prevent side reactions
2AcylationAcetyl chloride, DMF, 50°CUse excess acylating agent for completeness
3Thiol couplingThioglycolic acid, K₂CO₃, DCMMonitor pH to avoid disulfide formation

Q. Which analytical techniques confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., thiazole C-H at δ 7.2–8.0 ppm, acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₃N₃O₃S₂: 421.1) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% preferred for biological assays) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance yield and purity?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve acylation efficiency, while dichloromethane minimizes side reactions in thiol coupling .
  • Temperature control : Lower temps (0–5°C) stabilize reactive intermediates during cyclization .
  • Catalyst screening : Anhydrous AlCl₃ vs. FeCl₃ for thiazole formation, with AlCl₃ yielding >80% .
  • Design of Experiments (DoE) : Multi-variable analysis to identify critical interactions (e.g., pH × solvent polarity) .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC. Thioether bonds are labile in acidic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, relevant for storage .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials if λmax < 400 nm .

Q. How to design reproducible biological assays targeting inflammation or oncology?

  • Target selection : Prioritize kinases (e.g., JAK2) or receptors (e.g., TNF-α) based on structural analogs .
  • Dose-response curves : Use 10⁻⁶–10⁻³ M ranges in triplicate; IC₅₀ calculations require nonlinear regression .
  • Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Q. How to resolve contradictions in biological activity data across studies?

  • Structural analogs comparison : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl on IC₅₀) .
  • Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7 disparities) and incubation times .
  • Meta-analysis : Pool data from ≥3 independent studies; use Cohen’s d to quantify effect size differences .

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